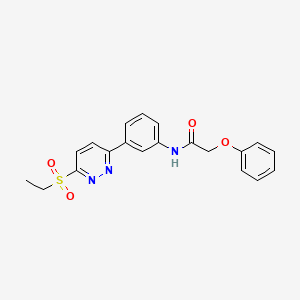![molecular formula C13H23BO6 B2466142 1,4-二甲基-2-[(四甲基-1,3,2-二氧杂环戊硼烷-2-基)甲基]丁二酸酯 CAS No. 2377587-38-5](/img/structure/B2466142.png)
1,4-二甲基-2-[(四甲基-1,3,2-二氧杂环戊硼烷-2-基)甲基]丁二酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is a chemical compound with the molecular formula C12H21BO6. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
科学研究应用
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
In terms of pharmacokinetics, boronic esters are often used in drug design due to their unique properties. They are generally stable under physiological conditions, but can undergo transformations in the presence of certain biological targets, potentially leading to active drug molecules .
The result of the action of a boronic ester would again depend on the specific compound it is a part of. In a pharmaceutical context, the intended result is usually the modulation of a biological target, leading to a therapeutic effect .
The action environment of boronic esters can be influenced by various factors. For instance, the presence of certain biological molecules can catalyze the transformation of the boronic ester into an active compound. Additionally, factors such as pH and temperature can influence the stability and reactivity of the boronic ester .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate typically involves the reaction of 1,4-dimethyl butanedioate with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of the butanedioate moiety.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without additional functional groups.
Uniqueness
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is unique due to its specific structure, which combines the stability of the boronic ester with the reactivity of the butanedioate moiety. This combination makes it particularly useful in synthetic chemistry and various industrial applications.
属性
IUPAC Name |
dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOXOYYWJNKKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2466059.png)
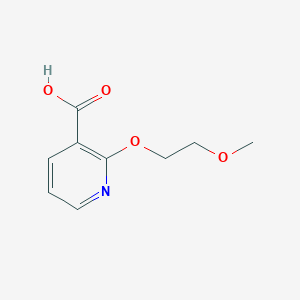
![N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2466063.png)
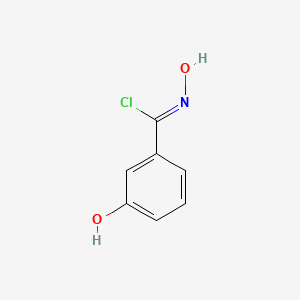
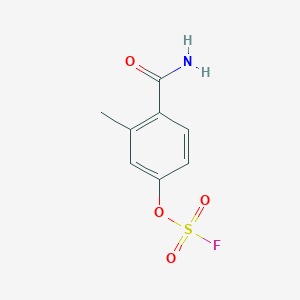
![N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2466068.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2466070.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2466071.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2466073.png)
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2466076.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)
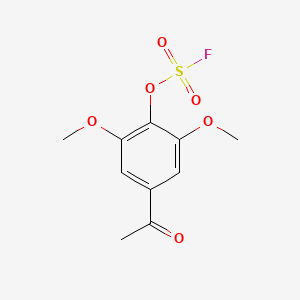
![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)
